molecular formula C6H11NO2S B1454420 N-(2-methylbut-3-yn-2-yl)methanesulfonamide CAS No. 1279876-13-9

N-(2-methylbut-3-yn-2-yl)methanesulfonamide

Cat. No. B1454420
CAS RN: 1279876-13-9
M. Wt: 161.22 g/mol
InChI Key: LHVASHXUILZVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methylbut-3-yn-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1279876-13-9 . It has a molecular weight of 161.22 and is also known as MBSA. It belongs to the group of sulfonamides, which are widely used as antibiotics and antifungals.


Molecular Structure Analysis

The IUPAC name for this compound is N-(1,1-dimethyl-2-propynyl)methanesulfonamide . The InChI code for this compound is 1S/C6H11NO2S/c1-5-6(2,3)7-10(4,8)9/h1,7H,2-4H3 .


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Structural Studies and Supramolecular Assembly

Research has been conducted on nimesulidetriazole derivatives, including a compound structurally similar to N-(2-methylbut-3-yn-2-yl)methanesulfonamide. These studies focus on the crystal structures and intermolecular interactions through Hirshfeld surface analyses. Such analyses are crucial for understanding the compound's behavior in various states and potential applications in material science and pharmacology (Dey et al., 2015).

Molecular Conformation and NMR Studies

Another significant area of research involves the computational study of molecular conformation, NMR chemical shifts, and vibrational transitions of compounds similar to this compound. These studies, using techniques like DFT quantum chemical investigation, provide insights into the physical and chemical properties of the compounds, which are essential for their application in chemical synthesis and analysis (Karabacak et al., 2010).

Decomposition and Reaction Mechanisms

Research on the decomposition of similar compounds in the presence of copper has been conducted. These studies shed light on the reaction mechanisms and potential applications in synthetic chemistry. For instance, understanding the reaction with different substrates and the influence of radical inhibitors can inform the design of new synthetic pathways or the improvement of existing ones (Torimoto et al., 1977).

Self-Association and Hydrogen Bonding

Studies on the structure and self-association in solution of derivatives of this compound, such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, are crucial. These studies, involving IR spectroscopy and quantum chemical methods, explore how these compounds form dimers and other associates through hydrogen bonding. This information is vital in pharmaceuticals, where the self-association behavior of compounds can affect their bioavailability and efficacy (Sterkhova et al., 2014).

Bromination and Chemical Reactivity

Research on the bromination of unsaturated trifluoromethanesulfonamide derivatives, which are structurally similar to this compound, provides insights into their chemical reactivity. Such studies are fundamental in synthetic organic chemistry, as they help understand how these compounds can be manipulated to create new molecules or functional groups (Shainyan et al., 2015).

N-Acylation Reagents Development

The development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from compounds similar to this compound, demonstrates their potential as chemoselective N-acylation reagents. This research is significant in medicinal chemistry and drug development, where the selectivity and efficiency of reactions can vastly influence the final product (Kondo et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-(2-methylbut-3-yn-2-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-5-6(2,3)7-10(4,8)9/h1,7H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVASHXUILZVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methylbut-3-yn-2-yl)methanesulfonamide
Reactant of Route 2
N-(2-methylbut-3-yn-2-yl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-methylbut-3-yn-2-yl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-methylbut-3-yn-2-yl)methanesulfonamide
Reactant of Route 5
N-(2-methylbut-3-yn-2-yl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-methylbut-3-yn-2-yl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.